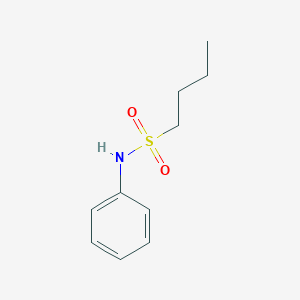
N-phenylbutane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylbutane-1-sulfonamide is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
One of the primary applications of N-phenylbutane-1-sulfonamide is its role as an antimicrobial agent. It functions by inhibiting bacterial folate synthesis, acting as a competitive antagonist to para-aminobenzoic acid, which is essential for DNA synthesis in bacteria. This mechanism leads to bactericidal effects, highlighting its potential in antibiotic research.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticonvulsant Properties
This compound has also been studied for its anticonvulsant properties. Research indicates that it exhibits marked anticonvulsive activity without significant hypnotic or analgesic effects. In animal studies, it demonstrated effectiveness in suppressing tonic cramp components and reducing mortality from metrazol intoxication, making it a candidate for treating epilepsy, particularly psychomotor epilepsy .
Case Study: Clinical Use in Epilepsy Treatment
In clinical settings, this compound has shown promise in alleviating psychic disturbances associated with epilepsy. Patients treated with this compound reported significant improvements compared to traditional anti-epileptic medications, which often exacerbate depressive symptoms .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its sulfonamide group allows for various chemical transformations, enabling the production of diverse derivatives that can be utilized in further applications.
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Sulfonamides | 85 |
| Coupling reactions | Aryl sulfonamides | 75 |
| Cyclization | Heterocyclic compounds | 70 |
Biological Research Applications
Recent studies have explored the interactions of this compound with specific molecular targets involved in folate metabolism. This research is crucial for understanding its potential as an antibacterial agent and its relevance in medicinal chemistry . The compound's ability to inhibit enzymes such as dihydropteroate synthase disrupts folic acid production critical for bacterial growth.
Case Study: Molecular Docking Studies
Molecular docking analyses have been conducted to evaluate the binding affinity of this compound with various carbonic anhydrase isoforms. These studies indicate that modifications of sulfonamides can enhance selectivity and efficacy against specific isoforms associated with tumor growth .
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
N-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-9-14(12,13)11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI 键 |
OAWJISLDPLWHLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














